molecular formula C12H16O2 B2540538 trans-3-(Benzyloxy)cyclopentan-1-ol CAS No. 1052100-73-8

trans-3-(Benzyloxy)cyclopentan-1-ol

Cat. No. B2540538
CAS RN: 1052100-73-8
M. Wt: 192.258
InChI Key: SFIICXXRMNDRQC-RYUDHWBXSA-N
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Description

“trans-3-(Benzyloxy)cyclopentan-1-ol” is a chemical compound with the molecular formula C12H16O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “trans-3-(Benzyloxy)cyclopentan-1-ol” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 192.25 g/mol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “trans-3-(Benzyloxy)cyclopentan-1-ol” is not explicitly mentioned in the sources I found. This is likely because its uses are primarily in the field of chemical research and manufacturing .

Safety and Hazards

“trans-3-(Benzyloxy)cyclopentan-1-ol” is classified as having acute toxicity when ingested, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

The future directions of “trans-3-(Benzyloxy)cyclopentan-1-ol” are not explicitly mentioned in the sources I found. As it is used in laboratory chemicals and the manufacture of chemical compounds , its future directions are likely to be influenced by developments in these fields.

properties

IUPAC Name

(1R,3R)-3-phenylmethoxycyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIICXXRMNDRQC-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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